molecular formula C23H23FN2O2S B2496004 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 954662-83-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2496004
CAS No.: 954662-83-0
M. Wt: 410.51
InChI Key: MFLWSCMWTLSNSH-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H23FN2O2S and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study described the synthesis and characterization of a new derivative with potent cytotoxic activity against human cancer cell lines, indicating the potential for cancer treatment applications. The compound exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its therapeutic potential as an anti-cancer agent (Riadi et al., 2021).

Structural and Fluorescence Studies

  • Research on the structural aspects of two amide-containing isoquinoline derivatives showed that these compounds could form crystalline solids or gels upon treatment with various mineral acids. This study emphasizes the structural versatility of such compounds, which could be relevant for material science applications (Karmakar et al., 2007).

PET Imaging Applications

  • Evaluation of two 18F-labeled PET ligands based on similar structural motifs showed their effectiveness in in vitro and in vivo imaging of translocator protein (18 kDa) in the infarcted rat brain, suggesting applications in neurology and diagnostic imaging (Yui et al., 2010).

Synthesis and Antitumor Activity

  • Another study focused on the synthesis of methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives, tested for cytostatic activity in vitro. The results showed potential for these compounds in developing new anticancer drugs (Ambros et al., 1988).

Chemoselective Acetylation

  • Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the chemical versatility and potential applications in synthesizing intermediates for antimalarial drugs (Magadum et al., 2018).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLWSCMWTLSNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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